![molecular formula C16H10Cl2N2O4 B460779 2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 664999-54-6](/img/structure/B460779.png)
2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Overview
Description
2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H10Cl2N2O4 and its molecular weight is 365.2g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antioxidant Properties : A study by Memar et al. (2020) demonstrated the synthesis of pyrano[3,2-b]pyran derivatives, including a variant of the compound , using green synthesis methods. These derivatives exhibited notable antibacterial and antioxidant activities, suggesting their potential in medicinal applications.
Synthesis Methods : Research by Sadeghi et al. (2014) highlighted a green protocol for synthesizing derivatives of 2-Amino-8-Oxo-4,8-Dihydropyrano[3,2-b]Pyran-3-Carbonitrile, showcasing efficient and environmentally friendly synthesis methods.
Structural and Optical Properties : Zeyada et al. (2016) examined the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives thin films, which include variants of the compound. Their study, detailed in this publication, suggests applications in materials science, particularly in thin film technologies.
Electrocatalytic Applications : A study by Vafajoo et al. (2014) explored the use of this compound in the electrocatalytic assembly of various derivatives, pointing towards its potential in chemical synthesis and catalysis.
Photovoltaic Properties : Research by Zeyada et al. (2016) on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives suggests applications in solar energy and photodiode fabrication.
X-Ray Crystallography Studies : Several studies, including those by Sharma et al. (2015) and Sharma et al. (2015), have utilized X-ray diffraction techniques to analyze the crystal structures of similar compounds, contributing to our understanding of their molecular properties.
Dielectric Properties : A study by Zeyada et al. (2016) examined the dielectric properties of pyrano[3,2-c]quinoline derivatives, relevant in the field of materials science and electronics.
Green Synthesis Methods : Aghbash et al. (2018) reported a green synthesis method for producing various derivatives of this compound, highlighting the shift towards more sustainable chemical synthesis techniques.
Ultrasound Promoted Synthesis : The use of ultrasound in the synthesis of these compounds, as researched by Banitaba et al. (2013), points towards innovative techniques in chemical synthesis.
properties
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-9-2-1-3-10(18)13(9)12-8(5-19)16(20)24-14-11(22)4-7(6-21)23-15(12)14/h1-4,12,21H,6,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNYOTDRZOZTQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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